Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of ethyl, methoxy, and methyl substituents. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopropane ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2-ethyl-3-methoxy-, methyl ester
- Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester is unique due to the combination of its substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
635320-14-8 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-methoxy-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-10(12-4)7(3)8(10)9(11)13-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
KTJBAEBTDIMATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1C(=O)OCC)C)OC |
Origin of Product |
United States |
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